7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo-pyridine structure. This compound features a chlorine atom at the 7-position and an iodine atom at the 5-position, along with a triisopropylsilyl group that enhances its stability and solubility in organic solvents. The molecular formula for this compound is C16H25ClI N2Si, and it has a molecular weight of approximately 392.94 g/mol .
Research indicates that compounds similar to 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant biological activity. For instance, derivatives of pyrrolo-pyridine have been investigated for their potential as inhibitors of focal adhesion kinase, which plays a role in cancer progression and metastasis . The unique substitution pattern may impart specific pharmacological properties, making it a candidate for further biological evaluation.
The synthesis of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods:
The applications of 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine extend into various fields:
Interaction studies involving this compound focus on its reactivity and biological interactions. Preliminary studies suggest that it may interact with various biological targets due to its structural features. Detailed interaction studies are necessary to elucidate its binding affinities and mechanisms of action against specific enzymes or receptors.
Several compounds share structural similarities with 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Fluorine instead of chlorine | Enhanced lipophilicity |
4-Chloropyrrolo[2,3-b]pyridine | Chlorine at different position | Potentially different reactivity |
5-Iodo-1H-pyrrolo[2,3-b]pyridine | Iodine without silylation | Different solubility profile |
These compounds differ primarily in their halogen substituents and functional groups attached to the pyrrole ring. The unique combination of chlorine and iodine along with the triisopropylsilyl group in 7-chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine provides distinct chemical properties that may enhance its biological activity compared to its analogs.